molecular formula C12H13N3 B015248 2-Amino-3-methylamino-5-phenylpyridine CAS No. 107351-81-5

2-Amino-3-methylamino-5-phenylpyridine

Cat. No. B015248
CAS RN: 107351-81-5
M. Wt: 199.25 g/mol
InChI Key: ZZARKLLLBRWNNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-methylamino-5-phenylpyridine and its derivatives involves multiple chemical processes. For instance, the synthesis of 2-amino-5-phenylpyrimidines was described using a route that involved the synthesis of appropriate 5-phenylpyrimidine-2-thiols followed by various chemical transformations (Brown & England, 1971). Another study detailed the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group (Teague, 2008).

Molecular Structure Analysis

Research on the molecular structure of derivatives of 2-Amino-3-methylamino-5-phenylpyridine shows complex interactions. For instance, the crystal structures of derivatives of 2-amino-4-methylpyridine have been determined, showing stabilization by a combination of hydrogen bonds and layered arrangements (Bryndal et al., 2012).

Chemical Reactions and Properties

The chemical properties and reactions of 2-Amino-3-methylamino-5-phenylpyridine and its metabolites have been explored. Saris et al. (1995) studied the reactivity of a metabolite of this compound, showing its interaction with DNA and nucleosides, forming various adducts (Saris et al., 1995).

properties

IUPAC Name

3-N-methyl-5-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARKLLLBRWNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399551
Record name 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylamino-5-phenylpyridine

CAS RN

107351-81-5
Record name 2-AMINO-3-METHYLAMINO-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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